molecular formula C14H15NO3S B2914940 N-benzyl-4-methoxybenzenesulfonamide CAS No. 119059-70-0

N-benzyl-4-methoxybenzenesulfonamide

Cat. No. B2914940
Key on ui cas rn: 119059-70-0
M. Wt: 277.34
InChI Key: CDTRGFYYGHIFTP-UHFFFAOYSA-N
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Patent
US05646167

Procedure details

Benzylamine (16.0 mL, 145.2 mmol) is dissolved in chloroform (110 mL), and the solution is cooled to 0° C. To this solution is added 4-methoxybenzenesulfonyl chloride (10.0 g, 48.4 mmol). The reaction is stirred at room temperature for 1 hour, and then refluxed for 1 hour. After cooling back to room temperature, the reaction is washed three times with 4N hydrochloric acid (200 mL), twice with water (100 mL), once with brine (50 mL), then dried (Na2SO4), and the solvent is evaporated to give N-[4-methoxybenzenesulfonyl]-benzylamine.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>C(Cl)(Cl)Cl>[CH3:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([S:17]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)(=[O:19])=[O:18])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling back to room temperature
WASH
Type
WASH
Details
the reaction is washed three times with 4N hydrochloric acid (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with water (100 mL), once with brine (50 mL), then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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